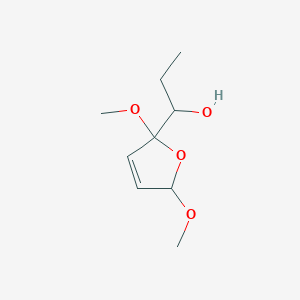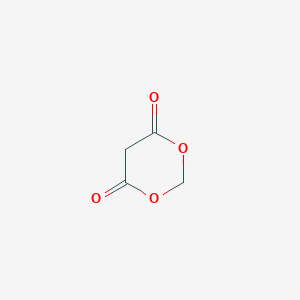
1,3-Dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane-4,6-dione: , also known as Meldrum’s acid, is an organic compound with the molecular formula C6H8O4. It is a crystalline, colorless solid that is sparingly soluble in water. The compound has a heterocyclic core consisting of four carbon atoms and two oxygen atoms. It is known for its high acidity and stability, making it a valuable reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dioxane-4,6-dione can be synthesized through several methods:
Original Synthesis: The compound was first synthesized by Meldrum in 1908 through a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid.
Alternative Synthesis: It can also be synthesized from malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid.
Boric Acid Catalysis: Another method involves the reaction of malonic acid and ketones using boric acid as a catalyst and acetic anhydride as a condensing reagent at room temperature.
Industrial Production Methods: Industrial production of this compound typically involves the controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions due to its reactive methylene group.
Substitution: It can undergo substitution reactions, particularly at the methylene group, which can be deprotonated to form a stabilized anion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often used to deprotonate the methylene group.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Substitution: Products include various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,3-Dioxane-4,6-dione has numerous applications in scientific research:
Organic Synthesis: It is widely used as a reagent for multiple carbon-carbon bond formations due to its adequate acidity and steric rigidity.
Material Science: It is used for the functionalization of mesoporous silica surfaces with carboxyl groups, enhancing the sorption of proteins.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds, including lipid-lowering drugs.
Mecanismo De Acción
The mechanism of action of 1,3-dioxane-4,6-dione involves its ability to lose a hydrogen ion from the methylene group, forming a stabilized anion through resonance. This anion can then participate in various nucleophilic addition and substitution reactions. The compound’s high acidity and stability are attributed to the energy-minimizing conformation that aligns the alpha proton’s sigma CH orbital with the pi CO orbital, causing strong destabilization of the C-H bond .
Comparación Con Compuestos Similares
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer in solution.
Barbituric Acid: Shares some properties with 1,3-dioxane-4,6-dione but differs in its tautomeric forms and acidity levels.
Dimethyl Malonate: Less acidic compared to this compound and does not exhibit the same level of resonance stabilization.
Uniqueness: this compound is unique due to its high acidity, stability, and ability to form stabilized anions, making it a versatile reagent in organic synthesis and various scientific applications .
Propiedades
Número CAS |
4354-85-2 |
|---|---|
Fórmula molecular |
C4H4O4 |
Peso molecular |
116.07 g/mol |
Nombre IUPAC |
1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C4H4O4/c5-3-1-4(6)8-2-7-3/h1-2H2 |
Clave InChI |
XJDDLMJULQGRLU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


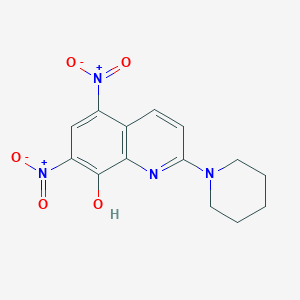
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
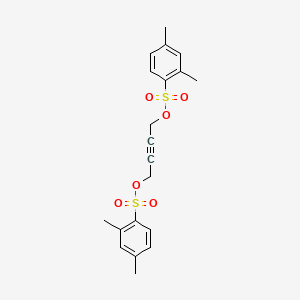
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)

![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
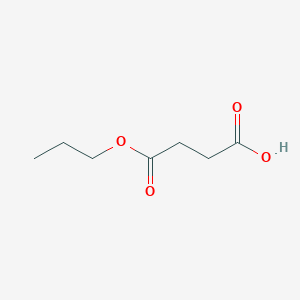
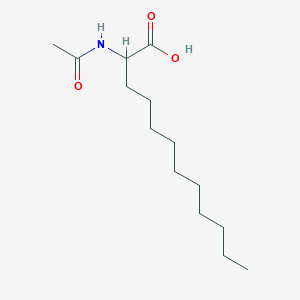
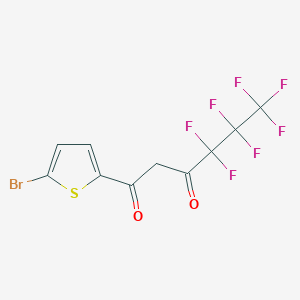
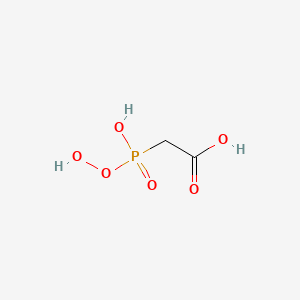
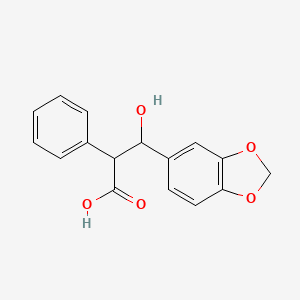
![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)
